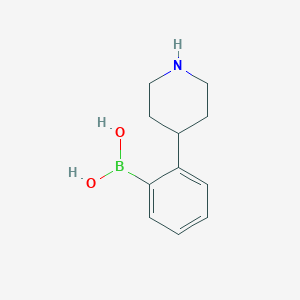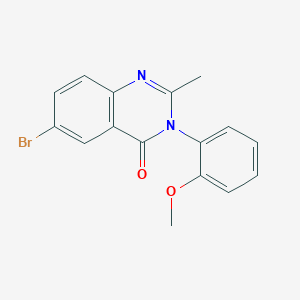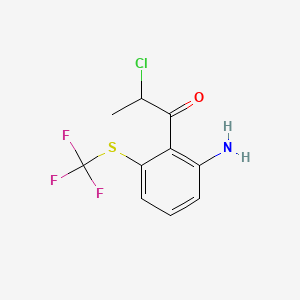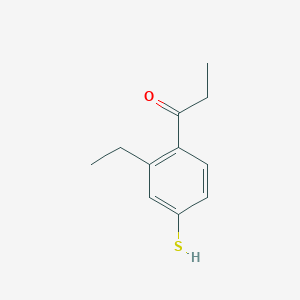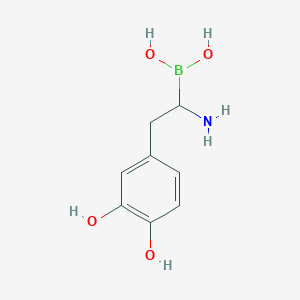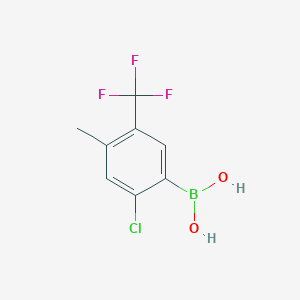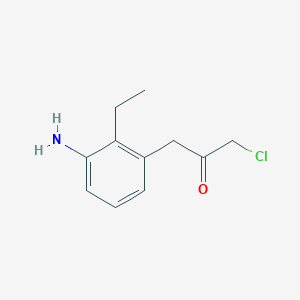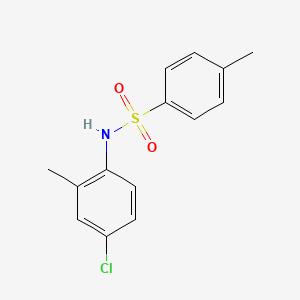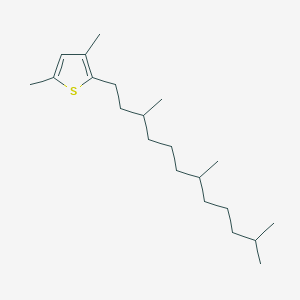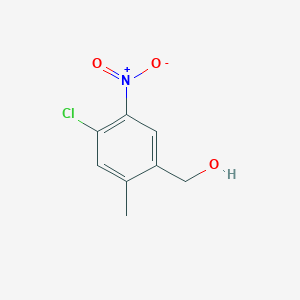
(4-Chloro-2-methyl-5-nitrophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2-methyl-5-nitrophenyl)methanol is an organic compound with the molecular formula C8H8ClNO3 It is characterized by a chloro, methyl, and nitro group attached to a phenyl ring, with a methanol group at the para position relative to the nitro group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-methyl-5-nitrophenyl)methanol typically involves the nitration of 4-chloro-2-methylphenol followed by reduction and subsequent methanol addition. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reduction step can be performed using reducing agents such as tin(II) chloride in hydrochloric acid, followed by the addition of methanol under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and efficient production.
Types of Reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acetic acid.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: (4-Chloro-2-methyl-5-nitrophenyl)carboxylic acid.
Reduction: (4-Chloro-2-methyl-5-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4-Chloro-2-methyl-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (4-Chloro-2-methyl-5-nitrophenyl)methanol and its derivatives depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
相似化合物的比较
(4-Chloro-2-methylphenol): Lacks the nitro and methanol groups, making it less reactive in certain chemical reactions.
(4-Chloro-2-nitrophenol): Lacks the methyl and methanol groups, affecting its solubility and reactivity.
(4-Methyl-2-nitrophenol):
Uniqueness: (4-Chloro-2-methyl-5-nitrophenyl)methanol is unique due to the presence of all three functional groups (chloro, methyl, and nitro) on the phenyl ring, along with the methanol group. This combination of functional groups provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC 名称 |
(4-chloro-2-methyl-5-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8ClNO3/c1-5-2-7(9)8(10(12)13)3-6(5)4-11/h2-3,11H,4H2,1H3 |
InChI 键 |
VGISHMOMUBFAOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1CO)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


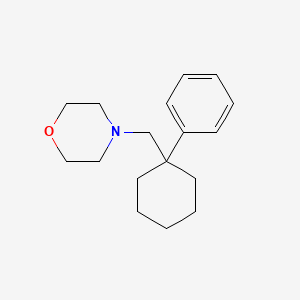
![2-[(4-Iodophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068007.png)
